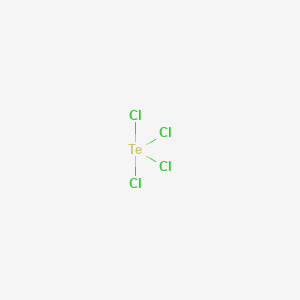

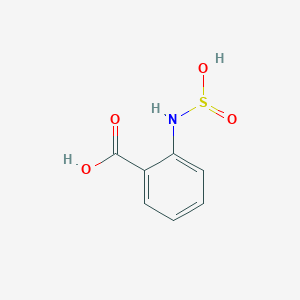

![molecular formula C24H40O19 B157849 3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid CAS No. 139723-49-2](/img/structure/B157849.png)

3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

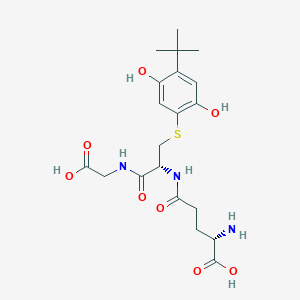

3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid is a complex carbohydrate structure found on the surface of certain bacterial species, such as Acinetobacter baumannii . These polysaccharides play a crucial role in bacterial virulence by aiding in immune evasion, colonization, and protection against environmental stresses . The K98 capsular polysaccharide is composed of repeating tetrasaccharide units, which include residues of D-glucose, D-galactose, and other sugar derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of capsular polysaccharide K98 involves several steps, including bacterial culture, extraction, and purification. The bacteria are typically grown in a nutrient-rich medium under controlled conditions to maximize polysaccharide production . The extraction process often involves the use of detergents and enzymes to break down the bacterial cell wall and release the polysaccharides . Purification is achieved through techniques such as ultrafiltration, ethanol precipitation, and chromatography .

Industrial Production Methods

In an industrial setting, the production of capsular polysaccharide K98 is scaled up using bioreactors to maintain optimal growth conditions for the bacteria . The downstream processing involves similar extraction and purification steps but on a larger scale. Advanced sterilization methods, such as formaldehyde or β-propiolactone treatment, are employed to ensure the purity and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the polysaccharide’s properties and enhancing its functionality.

Common Reagents and Conditions

Reduction: Sodium borohydride is used to reduce the oxidized polysaccharide, converting aldehyde groups to alcohols.

Major Products Formed

The major products formed from these reactions include modified polysaccharides with altered physical and chemical properties, such as increased solubility, enhanced stability, and improved bioactivity .

Wissenschaftliche Forschungsanwendungen

3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of microbiology, immunology, and biotechnology . Some of its notable applications include:

Vaccine Development: Capsular polysaccharides are used as antigens in the development of vaccines against bacterial infections.

Drug Delivery: Modified polysaccharides can serve as carriers for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Diagnostic Tools: Polysaccharides are used in diagnostic assays to detect bacterial infections and monitor immune responses.

Wirkmechanismus

The mechanism by which capsular polysaccharide K98 exerts its effects involves several molecular targets and pathways . The polysaccharide forms a protective barrier around the bacterial cell, shielding it from host immune defenses and environmental stresses . This barrier prevents the recognition and phagocytosis of the bacteria by immune cells, allowing the bacteria to evade the host’s immune system . Additionally, the polysaccharide can interact with host cell receptors, modulating immune responses and promoting bacterial colonization .

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid shares similarities with other capsular polysaccharides found in different bacterial species, such as those from Escherichia coli and Vibrio parahaemolyticus . it is unique in its specific sugar composition and structural arrangement . Similar compounds include:

Capsular Polysaccharide K1 from Escherichia coli: Known for its role in neonatal meningitis, it has a different sugar composition and structural arrangement compared to K98.

Capsular Polysaccharide K2 from Klebsiella pneumoniae: This polysaccharide is associated with increased virulence and resistance to phagocytosis.

Capsular Polysaccharide from Vibrio parahaemolyticus: Involved in immune evasion and pathogenicity, it has a distinct genetic structure and evolutionary background.

This compound stands out due to its unique tetrasaccharide repeat units and specific functional properties, making it a valuable target for research and therapeutic applications .

Eigenschaften

CAS-Nummer |

139723-49-2 |

|---|---|

Molekularformel |

C24H40O19 |

Molekulargewicht |

632.6 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |

InChI-Schlüssel |

WJRXXXYYZXLQTJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Synonyme |

capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

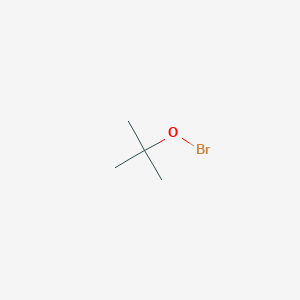

![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)